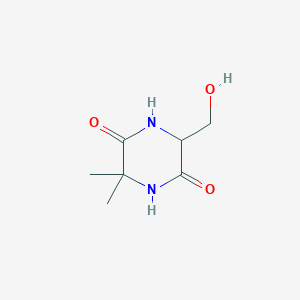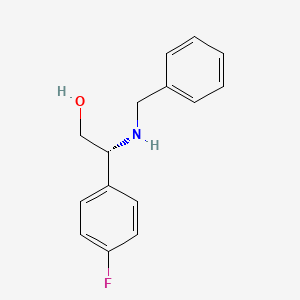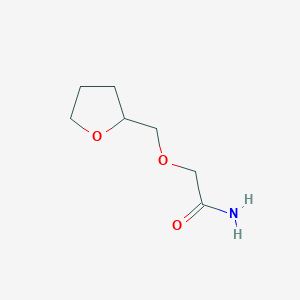
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione
Overview
Description
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione (HMDMP) is a chemical compound composed of six carbon atoms, three hydrogen atoms, three methyl groups, one hydroxymethyl group, and two piperazine rings. It was first synthesized in the laboratory in the 1970s and has since been studied for its potential uses in the scientific and medical fields. HMDMP is of particular interest due to its unique structure, which allows it to interact with a variety of molecules.
Scientific Research Applications
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its potential use in a variety of scientific and medical applications. It has been studied for its potential use in the development of new drugs and therapies, as well as its potential to act as a catalyst in chemical reactions. It has also been studied for its potential to act as a molecular switch, which could be used to control the activity of a variety of molecules. Additionally, this compound has been studied for its potential to act as a photosensitizer, which could be used to detect and monitor the presence of certain molecules.
Mechanism of Action
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its ability to interact with a variety of molecules. It has been found to interact with proteins, lipids, and DNA, as well as other molecules. The exact mechanism of action of this compound is not yet fully understood, but it is believed to involve the formation of a covalent bond between the molecule and the target molecule. This covalent bond is believed to be responsible for the interaction between the two molecules, allowing for the desired activity to take place.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitter serotonin.
Advantages and Limitations for Lab Experiments
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it useful for a variety of applications. Additionally, it is non-toxic and can be synthesized in a variety of ways. However, there are some limitations to its use in laboratory experiments. Its structure can make it difficult to isolate, and it can be difficult to work with due to its instability. Additionally, its potential for toxicity must be taken into consideration when using it in laboratory experiments.
Future Directions
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has potential for use in a variety of scientific and medical applications. In the future, it could be used to develop new drugs and therapies, as well as to act as a molecular switch or photosensitizer. Additionally, it could be used to study biochemical and physiological processes, such as the inhibition of enzymes involved in the production of inflammatory molecules and neurotransmitters. Additionally, it could be used to study the interaction between molecules, as well as to detect and monitor the presence of certain molecules. Finally, it could be used to study the potential for toxicity, as well as to improve the stability of compounds.
properties
IUPAC Name |
6-(hydroxymethyl)-3,3-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)6(12)8-4(3-10)5(11)9-7/h4,10H,3H2,1-2H3,(H,8,12)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWKKMERSIYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)

![2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1464176.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)
![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)

![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)
![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)
![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
